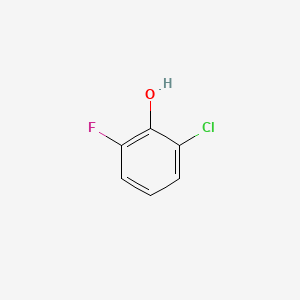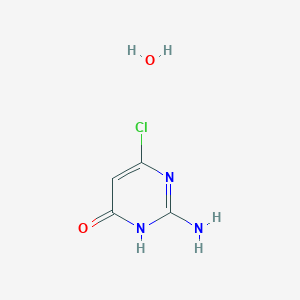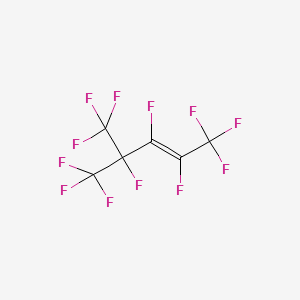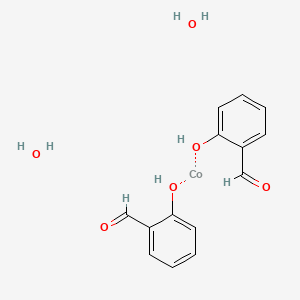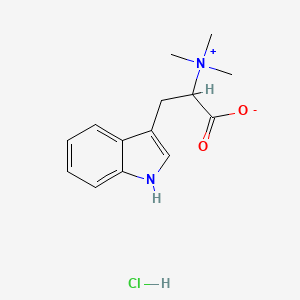
Hypaphorine hcl
Übersicht
Beschreibung
Hypaphorine HCL is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
Hypaphorine can be isolated from various marine sources . A method using semi-preparative reversed-phase liquid chromatography has been established to separate hypaphorine from crude extracts of Caragana korshinskii Kom .Molecular Structure Analysis
The molecular structure of this compound consists of a tryptophan molecule and three methyl groups . The compound is an indole alkaloid .Chemical Reactions Analysis
This compound has been found to have significant effects on cellular processes. For instance, it has been shown to prevent the differentiation of 3T3-L1 preadipocytes into adipocytes by down-regulating hormone-stimulated protein expression . It also alleviates dexamethasone-induced insulin resistance in differentiated 3T3-L1 adipocytes .Physical And Chemical Properties Analysis
This compound is a crystalline substance . It has a melting point of 255℃ . It should be stored in a dry place at 2-8℃ .Wissenschaftliche Forschungsanwendungen
Root Hair Development
Hypaphorine, an indole alkaloid from the ectomycorrhizal fungus Pisolithus tinctorius, significantly influences the elongation of root hairs. Ditengou et al. (2000) observed that hypaphorine can induce a transitory swelling of root hair tips in Eucalyptus globulus, and at higher concentrations, it completely stops root hair elongation. However, this effect does not impact the initiation of root hairs from trichoblasts. Additionally, the research suggests that hypaphorine and indole-3-acetic acid (IAA) have antagonistic effects on controlling root hair elongation (Ditengou, Béguiristain, & Lapeyrie, 2000).
Neurodegenerative Diseases
L-Hypaphorine (L-HYP) has been studied for its specific antiacetylcholinesterase activity in rat brain tissue, relevant to neurodegenerative diseases like Alzheimer's. Yonekawa et al. (2021) synthesized L-HYP and tested its anticholinesterasic properties, observing that L-HYP inhibited acetylcholinesterase activity in certain brain regions, suggesting potential therapeutic applications in neurodegenerative diseases (Yonekawa et al., 2021).
Cytoskeletal Organization
Another study by Ditengou et al. (2003) explored how hypaphorine from Pisolithus tinctorius affects the organization of the cytoskeleton in Eucalyptus globulus root hairs. They found that hypaphorine changes the organization of actin and microtubule cytoskeletons in these root hairs, which could influence the vesicle delivery necessary for elongation (Ditengou, Raudaskoski, & Lapeyrie, 2003).
Non-Alcoholic Fatty Liver Disease (NAFLD)
Wei and Zhou (2023) researched the therapeutic effect of hypaphorine in a cellular model of NAFLD. They found that hypaphorine significantly improves cell viability, suppresses inflammatory responses, and reduces lipid accumulation in hepatocytes. This indicates that hypaphorine might be a potential target for treating NAFLD (Wei & Zhou, 2023).
Sleep Promotion
Hypaphorine isolated from Erythrina velutina was investigated for its sleep-promoting effects in mice by Ozawa et al. (2008). The study confirmed that hypaphorine significantly increases non-rapid eye movement (NREM) sleep time, suggesting its potential as a sleep aid (Ozawa et al., 2008).
Chronic Wound Healing
Qi et al. (2021) explored the application of hypaphorine-chitosan nanoparticles in promoting chronic wound healing. Their findings indicated that these nanoparticlesaid in the healing of chronic wounds in diabetic rats by down-regulating pro-inflammatory cytokines and accelerating tissue regeneration. This suggests a promising application of hypaphorine in the treatment of chronic wounds (Qi et al., 2021).
Antihyperglycemic Agent
Chand et al. (2011) isolated hypaphorine from Impatiens niamniamensis seeds and evaluated its antihyperglycemic activity. The study showed that hypaphorine exhibits significant antihyperglycemic activity in streptozotocin-induced diabetic rats, suggesting its potential as a therapeutic agent for diabetes (Chand et al., 2011).
Obesity and Insulin Resistance
Luan et al. (2017) assessed the effects of hypaphorine isolated from Caragana korshinskii on obesity and insulin resistance. They found that hypaphorine prevents the differentiation of preadipocytes into adipocytes and alleviates insulin resistance in differentiated adipocytes, highlighting its potential in treating obesity and insulin resistance (Luan et al., 2017).
Pharmacokinetic Study
A pharmacokinetic study by Zhang et al. (2021) using LC-MS/MS explored the properties of hypaphorine as a potential agent for treating osteoclast-based bone loss. The study developed and validated a method for determining hypaphorine in rat plasma, contributing to the understanding of its pharmacokinetics (Zhang et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12;/h4-7,9,13,15H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXZRRFENSICAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



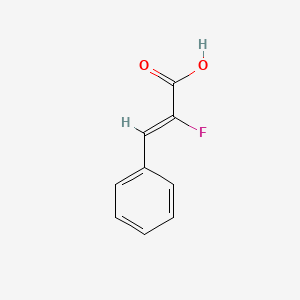
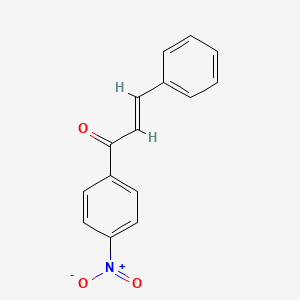
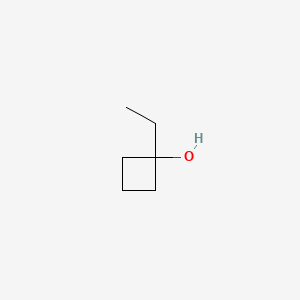
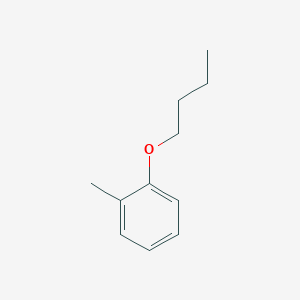

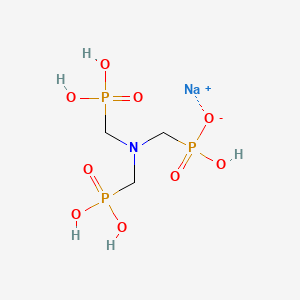
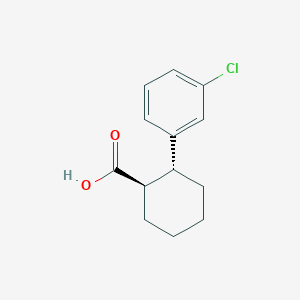
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)
